Mefruside

Description

Properties

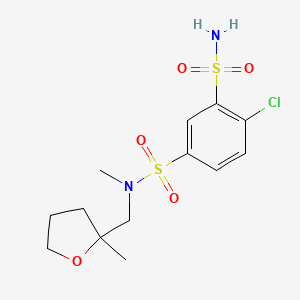

IUPAC Name |

4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNOERSLNYGGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048844 | |

| Record name | Mefruside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7195-27-9 | |

| Record name | Mefruside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefruside [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefruside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mefruside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mefruside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFRUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Mefruside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema.[1][2] Its pharmacological activity is primarily centered on the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys, leading to diuresis and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and effects on electrolyte balance. The document includes a compilation of available quantitative data, detailed experimental protocols for preclinical and clinical evaluation, and visualizations of key pathways and workflows to support further research and development.

Introduction

This compound is a sulfonamide derivative belonging to the class of thiazide-like diuretics.[1] It is clinically indicated for the treatment of hypertension and edema stemming from various conditions such as congestive heart failure.[1][2] Its primary therapeutic benefit is derived from its ability to increase urinary salt and water excretion, thereby reducing extracellular fluid volume and blood pressure. Understanding the intricate pharmacological details of this compound is crucial for its optimal use and for the development of novel diuretic therapies.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the apical membrane of the distal convoluted tubule (DCT) in the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in increased urine output.

Signaling Pathway

The primary signaling pathway involves the direct inhibition of the Na-K-Cl cotransporter. Downstream effects include alterations in electrolyte handling and blood pressure regulation.

Caption: Mechanism of action of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its diuretic and antihypertensive actions. Clinical studies have demonstrated its efficacy in increasing water and electrolyte excretion.

Diuretic and Natriuretic Effects

A controlled clinical trial comparing this compound with furosemide in patients with fluid retention found that this compound produced a significantly greater excretion of water and electrolytes.[2] The action of this compound is described as smooth and prolonged, with maximal effects observed in the first 12 hours, making it suitable for maintenance therapy.[2]

Antihypertensive Effects

In a 5-week study involving patients with essential hypertension, a daily dose of 25 mg of this compound was administered.[3] The study analyzed the pressure-natriuresis relationship and found that this compound steepened the slope of this relationship, indicating that it enhances sodium excretion at any given arterial pressure.[3] This effect contributes to its blood pressure-lowering capabilities, particularly in patients with high sodium sensitivity.[3]

Effects on Serum Electrolytes

Clinical studies have reported the effects of this compound on serum electrolyte levels.

Table 1: Effects of this compound on Serum Electrolytes

| Parameter | This compound Dose | Change from Baseline | Study Population | Reference |

| Serum Potassium | 30.7 mg daily (8 weeks) | Fell by 0.4 mmol/l (P < 0.001) | 22 elderly hypertensives | [4] |

| Serum Potassium | 25 mg daily (5 months) | Significant decrease (p < 0.001) | 52 middle-aged hypertensives | [1] |

| Serum Electrolytes | Not specified (6 weeks) | No significant difference compared to cyclopenthiazide | 30 hypertensive patients with diabetes or impaired glucose tolerance | [5] |

| Serum Uric Acid | 25 mg daily (5 months) | Significant increase (p < 0.001) | 52 middle-aged hypertensives | [1] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in human studies, although detailed parameters from recent studies are limited.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | - | - |

| Cmax | - | - |

| Tmax | - | - |

| Distribution | ||

| Protein Binding | - | - |

| Volume of Distribution | - | - |

| Metabolism | ||

| Metabolites | Two active metabolites identified | [3] |

| Excretion | ||

| Half-life | - | - |

| Clearance | - | - |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Assessment of Diuretic Activity in Rodents

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound like this compound in a rat model.

Caption: Experimental workflow for assessing diuretic activity.

Detailed Steps:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats weighing 150-200 g are commonly used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

-

Fasting and Hydration: Animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform gastric emptying and hydration status. Prior to drug administration, a saline load (e.g., 25 mL/kg body weight of 0.9% NaCl, orally) is given to promote a baseline diuresis.

-

Drug Administration:

-

Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension vehicle like 0.5% carboxymethylcellulose).

-

Test Groups: Receive varying doses of this compound, typically administered orally via gavage.

-

Positive Control Group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.) or hydrochlorothiazide (e.g., 10 mg/kg, p.o.).

-

-

Urine Collection: Immediately after dosing, each rat is placed in an individual metabolic cage that allows for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 and 24 hours.

-

Measurements:

-

Urine Volume: The total volume of urine for each collection period is recorded.

-

Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: The total excretion of each electrolyte is calculated (concentration × urine volume). The results from the this compound-treated groups are compared with the vehicle control and the positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro Inhibition of the Na-K-Cl Cotransporter (NKCC)

The Xenopus laevis oocyte expression system is a robust method for characterizing the interaction of diuretic drugs with specific cotransporters.

Caption: Workflow for in vitro NKCC inhibition assay.

Detailed Steps:

-

Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific Na-K-Cl cotransporter isoform of interest (e.g., human NKCC2) is synthesized in vitro and microinjected into the oocytes. Control oocytes are injected with water.

-

Protein Expression: The injected oocytes are incubated for 3-5 days in a suitable medium to allow for the expression and insertion of the cotransporter into the oocyte membrane.

-

Flux Measurement: The activity of the expressed cotransporter is typically measured by assessing the uptake of a radioactive tracer, such as 86Rb+ (as a surrogate for K+) or 22Na+.

-

Oocytes are pre-incubated in a chloride-free medium to stimulate cotransporter activity.

-

The uptake assay is initiated by placing the oocytes in a medium containing the radioactive tracer and varying concentrations of this compound or a vehicle control.

-

The uptake is stopped after a defined period (e.g., 10-30 minutes) by washing the oocytes with an ice-cold, isotope-free solution.

-

-

Quantification: Individual oocytes are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

-

Data Analysis: The specific cotransporter-mediated uptake is determined by subtracting the uptake in the presence of a high concentration of a known potent inhibitor (e.g., bumetanide) from the total uptake. The inhibitory effect of this compound is then assessed by plotting the percentage of inhibition against the drug concentration to determine the IC50 value.

Conclusion

This compound is an effective thiazide-like diuretic with a well-established mechanism of action involving the inhibition of the Na-K-Cl cotransporter in the distal convoluted tubule. While its clinical efficacy in managing hypertension and edema is recognized, a comprehensive understanding of its quantitative pharmacological profile, particularly concerning dose-dependent effects on electrolyte excretion and detailed pharmacokinetic parameters, requires further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at filling these knowledge gaps. A more detailed characterization of this compound's pharmacological properties will be invaluable for optimizing its therapeutic use and for guiding the development of next-generation diuretic agents.

References

- 1. Clinical trial of this compound, a new diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trial of this compound, a New Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trial of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Frusemide Administration on Calcium Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrilzakka/pubmed-medline · Datasets at Hugging Face [huggingface.co]

Early Preclinical Development of Mefruside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema. This technical guide provides a comprehensive overview of the early preclinical studies and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical pharmacology and toxicology. While specific quantitative preclinical data for this compound is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols for evaluating the diuretic, antihypertensive, and toxicological profiles of diuretic compounds like this compound. This guide serves as a valuable resource for researchers and professionals involved in the discovery and development of new diuretic and antihypertensive agents.

Chemical Synthesis

Proposed Synthesis Pathway:

A potential synthesis pathway for this compound is outlined below. This pathway is hypothetical and based on common reactions used for the synthesis of related sulfonamide compounds.

Caption: Proposed synthesis pathway for this compound.

Step 1: Formation of the N-methylsulfonamide

The synthesis would likely begin with the reaction of 4-chloro-3-sulfamoylbenzenesulfonyl chloride with methylamine. The more reactive sulfonyl chloride at position 1 would selectively react with methylamine to form the N-methylsulfonamide intermediate, 4-chloro-N-methyl-3-sulfamoylbenzenesulfonamide.

Step 2: N-alkylation

The second step would involve the N-alkylation of the newly formed sulfonamide with a suitable derivative of (2-methyltetrahydrofuran-2-yl)methanamine, such as (2-methyltetrahydrofuran-2-yl)methyl halide (e.g., bromide or chloride), in the presence of a base to yield this compound.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by acting on the kidneys.

Signaling Pathway:

The primary mechanism of action of this compound involves the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.

Caption: Mechanism of action of this compound.

By blocking this symporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the urine, which in turn osmotically draws more water into the tubules, resulting in increased urine output (diuresis). The subsequent reduction in plasma volume contributes to its antihypertensive effect.

Preclinical Pharmacology

While specific quantitative data from preclinical studies on this compound are not widely available, this section outlines the standard experimental protocols used to evaluate the diuretic and antihypertensive activity of such compounds in animal models.

Diuretic Activity in Rats

The diuretic effect of a test compound is typically assessed in rats by measuring the volume and electrolyte composition of urine produced after administration.

Experimental Protocol for Diuretic Activity Testing:

Caption: Experimental workflow for diuretic activity testing in rats.

Data Presentation:

The results of such a study would be presented in a tabular format, comparing the effects of different doses of the test compound with a vehicle control and a standard diuretic.

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na⁺ Excretion (mEq/24h) | K⁺ Excretion (mEq/24h) | Cl⁻ Excretion (mEq/24h) |

| Vehicle Control | - | Data | Data | Data | Data |

| Standard (e.g., Furosemide) | Dose | Data | Data | Data | Data |

| This compound | Dose 1 | Data | Data | Data | Data |

| This compound | Dose 2 | Data | Data | Data | Data |

| This compound | Dose 3 | Data | Data | Data | Data |

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of hypertension that closely mimics human essential hypertension.

Experimental Protocol for Antihypertensive Activity Testing:

Caption: Experimental workflow for antihypertensive activity testing in SHRs.

Data Presentation:

The antihypertensive efficacy would be summarized in a table showing the change in systolic blood pressure from baseline.

| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| Vehicle Control | - | Data | Data | Data |

| Standard Drug | Dose | Data | Data | Data |

| This compound | Dose 1 | Data | Data | Data |

| This compound | Dose 2 | Data | Data | Data |

| This compound | Dose 3 | Data | Data | Data |

Preclinical Toxicology

Toxicology studies are crucial for determining the safety profile of a new drug candidate. These studies are typically conducted in at least two species, one rodent and one non-rodent.

Acute Oral Toxicity

This study aims to determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.

Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure - UDP):

-

Animal Selection: Use a small number of animals (usually female rats or mice).

-

Dosing: Administer a single oral dose of the test substance to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD₅₀ Estimation: The LD₅₀ is calculated based on the pattern of survivals and deaths.

Data Presentation:

| Species | Sex | Route | LD₅₀ (mg/kg) | 95% Confidence Interval | Observed Signs of Toxicity |

| Rat | Female | Oral | Data | Data | Description |

| Mouse | Female | Oral | Data | Data | Description |

Subchronic and Chronic Toxicity

These studies evaluate the potential toxicity of a drug after repeated administration over a longer period.

Experimental Protocol for Repeated-Dose Toxicity Studies:

-

Animal Selection: Typically conducted in rats (e.g., 28-day or 90-day study) and dogs (e.g., 90-day or 1-year study).

-

Dosing: Administer the test substance daily via the intended clinical route (e.g., oral gavage) at three or more dose levels, plus a control group.

-

Observations: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

-

Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, conduct a full necropsy, record organ weights, and perform histopathological examination of all major organs and tissues.

Data Presentation (Summary of Findings):

| Study Type | Species | Duration | Dose Levels (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |

| Subchronic | Rat | 28 or 90 days | Doses | Summary of clinical signs, changes in body/organ weights, clinical pathology, and histopathology | Data |

| Chronic | Dog | 1 year | Doses | Summary of clinical signs, changes in body/organ weights, clinical pathology, and histopathology | Data |

Analytical Methodology

The quantification of this compound in biological matrices (plasma, urine) is essential for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

General HPLC Method Protocol:

Caption: General workflow for HPLC analysis of a drug in biological samples.

Method Parameters:

-

Column: Typically a reverse-phase C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, often run in a gradient elution mode.

-

Detection: UV detection at a wavelength where the drug has maximum absorbance, or mass spectrometry (LC-MS) for higher sensitivity and selectivity.

-

Sample Preparation: Protein precipitation is a common and simple method for plasma samples. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be used for cleaner samples.

Conclusion

This technical guide has provided a comprehensive overview of the key aspects of the early preclinical development of this compound. While specific quantitative preclinical data remains elusive in the public domain, the outlined experimental protocols for assessing diuretic efficacy, antihypertensive activity, and toxicological safety provide a robust framework for the evaluation of similar diuretic compounds. The proposed synthesis pathway and the established mechanism of action further contribute to a foundational understanding of this therapeutic agent. This guide is intended to be a valuable resource for scientists and researchers in the field of diuretic and antihypertensive drug discovery and development.

Mefruside's Effect on Electrolyte Balance and Excretion: A Technical Guide

Abstract

Mefruside is a thiazide-like diuretic primarily indicated for the management of hypertension and edema.[1][2] Its therapeutic effects are rooted in its ability to modulate renal electrolyte and water handling. The primary mechanism of action involves the inhibition of the sodium-chloride (Na⁺-Cl⁻) symporter in the distal convoluted tubule of the nephron.[1][3] This action leads to a significant increase in the urinary excretion of sodium and chloride, which in turn promotes diuresis through osmotic effects, reduces blood volume, and lowers blood pressure.[3] Concomitantly, this compound alters the renal excretion of other key electrolytes, including potassium, magnesium, and calcium. Long-term therapy often results in increased potassium and magnesium loss, which necessitates careful patient monitoring to avoid imbalances such as hypokalemia.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of this compound, presents quantitative data on its effects on electrolyte excretion, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative classified as a thiazide-like diuretic. It is utilized clinically for its antihypertensive properties and its efficacy in resolving fluid retention associated with conditions like heart failure and liver cirrhosis.[1][2] The drug's primary therapeutic benefit stems from its ability to induce natriuresis (excretion of sodium in urine) and diuresis (increased urine production).[3] By targeting specific ion transport mechanisms within the renal tubules, this compound produces a cascade of effects on the body's overall fluid and electrolyte homeostasis. Understanding the precise nature of these effects is critical for optimizing its therapeutic use and mitigating potential adverse events.

Mechanism of Action

The principal site of this compound's activity is the distal convoluted tubule (DCT) within the nephron of the kidney.[3]

-

Inhibition of the Na⁺-Cl⁻ Symporter: this compound selectively binds to and inhibits the Na⁺-Cl⁻ symporter located on the apical (luminal) membrane of DCT cells.[1][3] This transporter is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride from the tubular fluid back into the bloodstream. By blocking this pathway, this compound causes these ions to be retained within the tubule.[3]

-

Diuretic Effect: The increased concentration of sodium and chloride ions in the tubular fluid raises its osmotic pressure. This osmotic gradient inhibits the reabsorption of water, leading to an increase in urine volume (diuresis).[3] The resulting reduction in total body fluid and plasma volume contributes significantly to the drug's antihypertensive effect.[3]

-

Vasodilatory Effects: In addition to its diuretic action, this compound is believed to exert a direct vasodilatory effect on vascular smooth muscle cells.[3] This relaxation and widening of blood vessels reduce peripheral vascular resistance, further contributing to the lowering of blood pressure.[3]

Signaling Pathway for Primary Diuretic Action

References

Chemical and physical properties of Mefruside for research purposes

An In-depth Technical Guide on the Chemical and Physical Properties of Mefruside

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this diuretic agent. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes core mechanisms and workflows.

Core Chemical and Physical Properties

This compound is a diuretic medication belonging to the thiazide-like class of drugs, specifically a benzene disulfonamide derivative.[1] It is primarily used in the management of hypertension and edema associated with conditions like heart failure and certain kidney disorders.[2][3] The compound is a racemic mixture, with the l-form reported to be more active as a diuretic than the d-form.[4]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | [5][6] |

| CAS Number | 7195-27-9 | [5][7] |

| Molecular Formula | C₁₃H₁₉ClN₂O₅S₂ | [5][6][7] |

| Molecular Weight | 382.9 g/mol | [1][5] |

| Melting Point | 149-150°C (dl-Form); 146°C (d- and l-Forms) | [4] |

| pKa | 9.5 | [1] |

Pharmacology and Mechanism of Action

This compound's therapeutic effects stem from its action on the kidneys.[2] It functions as a thiazide-like diuretic by inhibiting the sodium-chloride (Na-Cl) symporter, also known as the Na-Cl cotransporter (NCC), located in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2]

The increased concentration of these ions in the urine leads to an osmotic increase in water excretion, a process known as diuresis.[2] This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[2][8] Additionally, this compound may exert a direct vasodilatory effect on vascular smooth muscle, further contributing to its antihypertensive properties.[2] Some studies also note that this compound inhibits carbonic anhydrases.[5]

Caption: Mechanism of action for this compound as a diuretic and antihypertensive agent.

Pharmacokinetics

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion. It is administered orally and has a relatively long plasma half-life, making it suitable for once-daily dosing in many cases.[3]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source(s) |

| Oral Absorption | 60.5% ± 9.5% | [1] |

| Volume of Distribution | 310 - 520 L | [1] |

| Plasma Protein Binding | 64% | [1] |

| Plasma Half-life | 3 - 16 hours | [1] |

Experimental Protocols

For research and quality control, the purity and concentration of this compound are typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of such pharmaceutical compounds due to its high resolution and sensitivity.[9][10]

Protocol: Purity Analysis of this compound by HPLC

This protocol provides a generalized methodology for determining the purity of a this compound sample. Parameters should be optimized based on the specific instrumentation and column used.

Objective: To separate and quantify this compound and any potential impurities in a bulk sample.

1. Materials and Reagents:

-

This compound reference standard

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer component

-

Methanol (for sample dissolution)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 234 nm (based on typical diuretic analysis)[11]

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare the this compound analysis sample in the same manner as the standard to a similar concentration.

-

Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: General experimental workflow for the purity analysis of this compound via HPLC.

Conclusion

This compound is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of the renal Na-Cl cotransporter. Its established physicochemical and pharmacokinetic properties make it a valuable compound for therapeutic use and further research. The analytical methods outlined in this guide provide a foundation for the quality assessment and quantitative analysis required in a professional research setting. This document serves as a core technical resource for scientists and developers working with this compound.

References

- 1. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C13H19ClN2O5S2 | CID 4047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

The historical development of Mefruside as a therapeutic agent

Abstract

This technical guide provides a comprehensive overview of the historical development of Mefruside, a thiazide-like diuretic, from its initial discovery and synthesis to its establishment as a therapeutic agent for hypertension and edema. The document details its mechanism of action, key preclinical and clinical findings, and pharmacokinetic profile. All quantitative data from pivotal studies are summarized in structured tables, and detailed experimental protocols for significant cited studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Novel Diuretic

This compound (4-chloro-N¹-methyl-N¹-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide) emerged from the research and development pipeline of Bayer A.G. in the late 1960s, a period of significant advancement in diuretic therapy. Marketed under the trade name Baycaron, this compound was developed as a potent oral diuretic for the management of hypertension and edema. Early investigations, including a key 1967 study on its metabolism and kinetics using a radiolabeled version, laid the groundwork for its clinical evaluation. By the early 1970s, clinical trials were underway, establishing its efficacy and safety profile.

Chemical Synthesis

-

Chlorosulfonation of a Benzene Derivative: The synthesis would likely begin with the chlorosulfonation of a suitable benzene precursor to introduce the two sulfonyl chloride groups.

-

Selective Amination: The next crucial step would involve the selective reaction of one of the sulfonyl chloride groups with an amine.

-

N-Alkylation: The final key step would be the N-alkylation of the sulfonamide with an appropriate alkyl halide to introduce the (tetrahydro-2-methyl-2-furanyl)methyl group.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Beyond its primary diuretic effect, this compound has been noted to possess a secondary mechanism involving the inhibition of carbonic anhydrase, which can contribute to its effects on electrolyte and acid-base balance. Furthermore, some studies have suggested a direct vasodilatory effect on vascular smooth muscle cells, which may also contribute to its blood pressure-lowering effects. A unique characteristic of this compound, identified in preclinical studies, is its ability to inhibit urea synthesis in the liver.

Preclinical Development

Experimental Protocol: Diuretic Activity in Rodents

A common preclinical protocol to assess the diuretic activity of a compound like this compound involves the use of rodent models, typically rats.

-

Animal Model: Male Wistar or Sprague-Dawley rats, weighing between 150-200g, are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water to ensure uniform hydration.

-

Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight).

-

Grouping and Dosing: Animals are divided into control and treatment groups. The control group receives the vehicle (e.g., saline), while the treatment groups receive varying doses of this compound orally. A positive control group receiving a known diuretic like furosemide is also included.

-

Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages that separate urine and feces. Urine is collected at specified time intervals (e.g., every hour for 6 hours, and then a cumulative collection at 24 hours).

-

Analysis: The total volume of urine is measured for each animal. The urine samples are also analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using flame photometry or ion-selective electrodes.

-

Data Interpretation: The diuretic effect is determined by comparing the urine output and electrolyte excretion in the this compound-treated groups to the control group.

Key Preclinical Findings

Early preclinical studies demonstrated that this compound is an orally active diuretic. A notable finding from an in-vitro study using an isolated perfused rat liver model was the concentration-dependent inhibition of urea synthesis.

| Preclinical Study: Inhibition of Urea Synthesis | |

| Model | Isolated Perfused Rat Liver |

| Compound | This compound |

| Concentration | 0.3 mM |

| Duration | 50 minutes |

| Result | 34% inhibition of urea synthesis |

Clinical Development

This compound underwent several clinical trials to establish its efficacy and safety in humans for the treatment of hypertension and edema.

Experimental Protocol: Double-Blind, Crossover Trial in Hypertension

A representative clinical trial design for evaluating an antihypertensive agent like this compound is a double-blind, placebo-controlled, crossover study.

-

Patient Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).

-

Washout Period: A washout period of 2-4 weeks where patients discontinue any previous antihypertensive medication. A single-blind placebo run-in phase may be included to identify placebo responders and ensure compliance.

-

Randomization: Patients are randomly assigned to one of two treatment sequences: (A) this compound first, then placebo, or (B) placebo first, then this compound.

-

Treatment Periods: Each treatment period lasts for a specified duration (e.g., 4-8 weeks).

-

Crossover: After the first treatment period, there is another washout period, and then patients are crossed over to the other treatment.

-

Blinding: Both the patients and the investigators are blinded to the treatment being administered.

-

Efficacy Assessment: Blood pressure is measured at regular intervals under standardized conditions (e.g., seated, after 5 minutes of rest).

-

Safety Assessment: Adverse events are recorded, and laboratory tests (e.g., serum electrolytes, uric acid, glucose) are performed at baseline and at the end of each treatment period.

-

Statistical Analysis: The blood pressure readings from the this compound and placebo periods are compared using appropriate statistical tests for a crossover design.

Efficacy in Hypertension

Clinical trials consistently demonstrated the antihypertensive efficacy of this compound. In a 1980 study, 52 patients with essential hypertension were treated with 25 mg of this compound daily for five months. The treatment resulted in the normalization of blood pressure in 82.7% of the patients. Another study comparing this compound to nifedipine showed significant reductions in both supine and standing blood pressure.

| Clinical Trial: Monotherapy in Hypertension (1980) | |

| Patient Population | 52 middle-aged patients with essential hypertension |

| Treatment | 25 mg this compound daily |

| Duration | 5 months |

| Primary Outcome | Blood pressure normalization |

| Result | 82.7% of patients achieved normal blood pressure |

| Clinical Trial: Comparison with Nifedipine | |

| Patient Population | 20 patients with mild to moderate hypertension |

| Treatment | 25 mg this compound once daily |

| Duration | 8 weeks |

| Baseline Supine BP (mmHg) | 174 (s.d. = 15.9) / 107 (s.d. = 9.4) |

| Post-treatment Supine BP (mmHg) | 153 (s.d. = 19.1) / 94 (s.d. = 9.7) |

| Baseline Standing BP (mmHg) | 174 (s.d. = 14.7) / 106 (s.d. = 9.0) |

| Post-treatment Standing BP (mmHg) | 150 (s.d. = 20.2) / 95 (s.d. = 9.4) |

Efficacy in Edema

A 1971 controlled clinical trial compared this compound with furosemide in 15 patients with fluid retention. The study found that this compound was an effective diuretic, producing a significantly greater excretion of water and electrolytes than an equivalent dose of furosemide.[1][2] Its prolonged action, with maximal effect in the first 12 hours, was noted as being particularly beneficial for maintenance therapy.[1][2]

Safety and Tolerability

This compound was generally well-tolerated. The most common side effects are characteristic of thiazide-like diuretics and are primarily related to its mechanism of action.

| Adverse Effects of this compound | |

| Common | Dizziness, headache, gastrointestinal disturbances |

| Metabolic | Hypokalemia (decreased serum potassium), Hyperuricemia (increased serum uric acid), Impaired glucose tolerance |

| Less Common | Acute gout |

The 1980 monotherapy study reported a significant increase in serum uric acid and a significant decrease in serum potassium (p < 0.001 for both).

Pharmacokinetics

| Pharmacokinetic Parameters of this compound | |

| Oral Bioavailability | ~60% |

| Plasma Protein Binding | 64% |

| Volume of Distribution | 310 - 520 L |

| Plasma Half-life | 3 - 16 hours |

| Metabolism | Metabolized to two active metabolites |

| Excretion | Primarily renal |

Conclusion

The development of this compound in the late 1960s and early 1970s marked a valuable addition to the therapeutic arsenal for managing hypertension and edema. Its primary mechanism of action, the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule, is characteristic of thiazide-like diuretics. Clinical trials robustly demonstrated its efficacy in lowering blood pressure and resolving edema, with a prolonged duration of action. While its use has been largely superseded by newer agents with potentially more favorable metabolic profiles, the historical development of this compound provides important insights into the evolution of diuretic therapy and the principles of antihypertensive drug development.

References

Mefruside: A Technical Guide to its Classification as a Thiazide-Like Diuretic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a potent diuretic agent employed in the clinical management of hypertension and edema.[1][2] Although structurally distinct from classic thiazide diuretics, its pharmacological activity aligns it within the "thiazide-like" diuretic class. This classification is predicated on its specific mechanism of action: the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron. This guide provides a detailed examination of the chemical, mechanistic, and pharmacological basis for this compound's classification, supported by quantitative data, experimental methodologies, and pathway visualizations.

Rationale for Classification: Structure vs. Function

The classification of diuretics is based on both chemical structure and primary site of action within the nephron. Thiazide-type diuretics are defined by a core benzothiadiazine structure. This compound, however, is a benzene disulfonamide derivative and lacks this characteristic ring system.[3][4]

Despite this structural divergence, this compound is categorized as "thiazide-like" because it shares the same molecular target and physiological outcome as traditional thiazides.[3][5] Its primary mode of action is the blockade of the Na+/Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT).[3][6] This functional similarity is the cornerstone of its classification.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through renal and vascular mechanisms.

Renal Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal action of this compound occurs in the DCT, where it inhibits the NCC, a transporter responsible for reabsorbing approximately 5-7% of filtered sodium.[1][7] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] The increased concentration of these electrolytes in the tubular lumen leads to an osmotic retention of water, thereby increasing urine output (diuresis) and the excretion of sodium (natriuresis).[1] This reduction in sodium and water retention decreases extracellular fluid and plasma volume, contributing to a lowering of blood pressure.[1]

Vascular Mechanism

In addition to its renal effects, this compound is believed to possess a direct vasodilatory effect on vascular smooth muscle cells.[1] This relaxation and widening of blood vessels reduce total peripheral resistance, further contributing to its sustained antihypertensive properties.[1]

Signaling Pathway for NCC Regulation

The activity of the Na+/Cl- cotransporter (NCC) is tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). Hormonal signals like angiotensin II can activate WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates specific serine/threonine residues on the N-terminal domain of NCC, promoting its insertion into the cell membrane and increasing its transport activity. This compound acts by directly inhibiting the transport function of this activated NCC.

Quantitative Data and Pharmacological Profile

The following tables summarize the key pharmacological and pharmacokinetic properties of this compound.

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Primary Target | Na+/Cl- Cotransporter (NCC) | [3] |

| Site of Action | Distal Convoluted Tubule (DCT) | [1][5] |

| Onset of Action | 2-4 hours | [6] |

| Peak Effect | 4-6 hours | [5] |

| Duration of Action | Up to 24 hours | [5] |

| Primary Effects | Increased excretion of Na+, Cl-, and water. | [1][6] |

| Secondary Effects | Mild hypotensive effect, potential for hypokalemia, hyperuricemia, and impaired glucose tolerance. | [3][4] |

| Clinical Use | Hypertension, Edema |[2][8] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Oral Absorption | 60.5% ± 9.5% | [4] |

| Plasma Protein Binding | 64% | [4] |

| Volume of Distribution | 310-520 L | [4] |

| Plasma Half-life | 3-16 hours | [4] |

| Metabolism | Hepatic | [7] |

| Excretion | Renal |[6] |

A clinical trial comparing this compound with the loop diuretic furosemide found that this compound exhibited a more prolonged action. In patients with fluid retention, this compound produced a significantly greater excretion of water and electrolytes over the first 12 hours, making it suitable for maintenance therapy.[7][8]

Experimental Protocols

The diuretic and specific NCC-inhibitory properties of compounds like this compound are determined through a series of standardized in vivo and in vitro assays.

In Vivo Diuretic Activity Assay (Modified Lipschitz Test)

This widely used method assesses the overall diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.

Methodology:

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.[1][5]

-

Hydration: To ensure a uniform baseline, rats are orally hydrated with a saline solution (e.g., 15 mL/kg).[9]

-

Grouping: Animals are divided into groups:

-

Administration: The vehicle, standard, or test compound is administered orally.

-

Urine Collection: Immediately after administration, rats are placed individually in metabolic cages designed to separate urine and feces. Urine is collected over a set period (e.g., 5 or 24 hours).[1][5]

-

Analysis:

-

Data Interpretation: The diuretic activity and electrolyte excretion of the test groups are compared to the control and standard groups to determine efficacy and potency.

In Vitro NCC Inhibition Assay (Chloride Influx Assay)

This assay provides a direct measure of a compound's ability to inhibit the NCC transporter in a controlled cellular environment.

Methodology:

-

Cell Line Development: A stable cell line (e.g., HEK293) is engineered to co-express the human Na+/Cl- cotransporter (NCC) and a chloride-sensitive fluorescent protein (e.g., membrane-anchored YFP).[10]

-

Cell Culture: Cells are seeded in a multi-well plate and protein expression is induced.

-

Assay Preparation: Cells are incubated in a hypotonic, chloride-free buffer to activate the endogenous WNK-SPAK pathway, thereby phosphorylating and activating the expressed NCC.

-

Inhibition: Test wells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) or a known inhibitor like hydrochlorothiazide. Control wells receive only the vehicle.

-

Initiation of Transport: A buffer containing sodium and chloride is added to all wells to initiate NCC-mediated Cl- influx.

-

Fluorescence Measurement: The fluorescence intensity of the YFP is measured over time. As chloride enters the cell via NCC, it quenches the YFP fluorescence, causing a decrease in signal intensity.[10]

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl- influx. The inhibitory effect of the compound is calculated by comparing the rate of quenching in the test wells to the control wells. An IC50 value can be determined from the dose-response curve.

Conclusion

This compound is definitively classified as a thiazide-like diuretic. This designation transcends its chemical structure—a benzene disulfonamide—and is rooted in its specific pharmacological mechanism. By selectively inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule, it mirrors the precise action of traditional thiazide diuretics. This shared functional identity, leading to potent natriuretic and antihypertensive effects, firmly establishes its place within this critical therapeutic class. For drug development professionals, this compound serves as an important example of how functional pharmacology, rather than structural analogy alone, dictates therapeutic classification.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]

- 6. mims.com [mims.com]

- 7. Clinical Trial of this compound, a New Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical trial of this compound, a new diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Symporter: An In-depth Technical Guide to the Molecular Targets of Mefruside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside, a thiazide-like diuretic, is primarily recognized for its inhibitory action on the sodium-chloride symporter (NCC) in the renal distal convoluted tubules, a mechanism central to its antihypertensive and natriuretic effects. However, emerging evidence reveals that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the molecular targets of this compound outside of the NCC, with a particular focus on its interaction with carbonic anhydrase. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through standardized visualizations to facilitate a deeper understanding of this compound's broader mechanism of action for researchers and drug development professionals.

Introduction

This compound is a sulfonamide diuretic that has been utilized in the management of hypertension and edema.[1] Its principal mechanism of action involves the blockade of the sodium-chloride symporter (NCC), leading to increased urinary excretion of sodium and water.[2] While this renal effect is well-established, a complete understanding of a drug's pharmacological profile necessitates the exploration of its "off-target" interactions, which can contribute to both its therapeutic efficacy and adverse effect profile. This guide delves into the molecular targets of this compound beyond the well-characterized NCC, providing a technical resource for further research and development.

Carbonic Anhydrase: A Significant Secondary Target

A growing body of evidence points to carbonic anhydrase (CA) as a significant secondary molecular target of this compound. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Inhibition of CA can have profound physiological effects in various tissues.

Inhibition of Hepatic Urea Synthesis

In vitro studies have demonstrated that this compound can inhibit urea synthesis in the liver through its action on mitochondrial carbonic anhydrase.[4] This inhibition is thought to stem from an impaired supply of bicarbonate (HCO3-), an essential substrate for carbamoyl phosphate synthesis, the first committed step of the urea cycle.[4]

Quantitative Data on this compound's Inhibition of Urea Synthesis

| Parameter | Value | Species | Experimental System | Reference |

| Inhibition of Urea Synthesis | 34% | Rat | Isolated Perfused Liver | [MedChemExpress] |

| Concentration of this compound | 0.3 mM | Rat | Isolated Perfused Liver | [MedChemExpress] |

Signaling Pathway of Carbonic Anhydrase Inhibition and its Impact on Urea Synthesis

The following diagram illustrates the proposed mechanism by which this compound inhibits hepatic urea synthesis through its action on mitochondrial carbonic anhydrase.

Caption: this compound inhibits mitochondrial carbonic anhydrase, reducing bicarbonate production.

Experimental Protocol: Isolated Perfused Rat Liver Model for Urea Synthesis

The following is a generalized protocol for the isolated perfused rat liver model, based on common methodologies used in studies investigating hepatic metabolism. The specific, detailed protocol from the key study by Häussinger et al. (1988) could not be retrieved from the available literature.

Objective: To measure the rate of urea synthesis in an isolated perfused rat liver in the presence and absence of this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Perfusion apparatus (including a pump, oxygenator, and a thermostatically controlled chamber)

-

Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2

-

Ammonium chloride (NH4Cl) solution

-

This compound solution

-

Urease solution

-

Spectrophotometer

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat according to approved institutional protocols.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Cannulate the portal vein for inflow of the perfusion medium and the thoracic inferior vena cava for outflow.

-

Ligate other vessels to isolate the liver circulation.

-

-

Liver Perfusion:

-

Transfer the cannulated liver to the thermostatically controlled chamber (37°C).

-

Begin perfusion with the Krebs-Henseleit buffer at a constant flow rate (e.g., 4 mL/min/g liver weight).

-

Allow for an equilibration period (e.g., 30 minutes).

-

-

Experimental Intervention:

-

Following equilibration, infuse a solution of ammonium chloride to stimulate urea synthesis.

-

Collect perfusate samples at regular intervals (e.g., every 5 minutes) to measure the basal rate of urea production.

-

Introduce this compound into the perfusion medium at the desired concentration (e.g., 0.3 mM).

-

Continue to collect perfusate samples to measure the rate of urea production in the presence of the inhibitor.

-

-

Urea Measurement:

-

Determine the concentration of urea in the collected perfusate samples using a colorimetric assay involving urease and the Berthelot reaction, or a similar validated method.

-

-

Data Analysis:

-

Calculate the rate of urea synthesis (in μmol/min/g liver weight) for both the basal and this compound-treated periods.

-

Express the inhibitory effect of this compound as a percentage reduction in the rate of urea synthesis.

-

Potential Role in Vasodilation

Some studies suggest that thiazide-like diuretics may exert a direct vasodilatory effect, independent of their diuretic action.[2] While the precise molecular mechanism for this compound's potential vasodilatory properties is not definitively established, inhibition of carbonic anhydrase in vascular smooth muscle cells is a plausible contributing factor.[3]

Proposed Signaling Pathway for Carbonic Anhydrase-Mediated Vasodilation

Inhibition of carbonic anhydrase in vascular smooth muscle cells could lead to alterations in intracellular pH, which may subsequently influence the activity of ion channels, such as potassium channels, leading to hyperpolarization and vasorelaxation.

Caption: this compound may inhibit vascular carbonic anhydrase, leading to vasodilation.

General Experimental Workflow for Target Identification

The identification of novel molecular targets for existing drugs like this compound is a critical aspect of drug repositioning and understanding polypharmacology. A general workflow for such an investigation is outlined below.

Caption: A streamlined workflow for identifying novel drug targets.

Conclusion

While this compound's primary therapeutic action is unequivocally linked to its inhibition of the sodium-chloride symporter, this technical guide highlights the importance of considering its effects on other molecular targets, most notably carbonic anhydrase. The inhibition of hepatic carbonic anhydrase and its subsequent impact on urea synthesis is a key secondary mechanism. Furthermore, the potential for carbonic anhydrase inhibition in vascular smooth muscle to contribute to a vasodilatory effect presents an intriguing area for further investigation. The lack of precise quantitative data on the inhibition of specific carbonic anhydrase isoforms by this compound underscores a significant knowledge gap that warrants future research. A deeper understanding of these off-target interactions is crucial for optimizing the therapeutic use of this compound and for guiding the development of new drugs with improved selectivity and efficacy.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]

- 4. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Mefruside's Diuretic and Antihypertensive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside, a thiazide-like diuretic, has been a subject of clinical investigation for its efficacy in managing hypertension and edema. This technical guide provides a comprehensive review of the diuretic and antihypertensive properties of this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to evaluate its efficacy. This document synthesizes data from various clinical trials and pharmacological studies to serve as a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diuretic medication primarily indicated for the treatment of hypertension and edema associated with conditions such as heart failure, liver cirrhosis, and certain kidney disorders.[1] As a member of the thiazide-like diuretic class, its primary site of action is the renal tubules, where it modulates electrolyte and water reabsorption.[1][2] This guide delves into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the nephron.[1][2][3]

By blocking the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically inhibits water reabsorption, resulting in diuresis (increased urine output).[2] The increased excretion of sodium and water leads to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[2]

Beyond its diuretic effect, this compound is also believed to have a direct vasodilatory effect on vascular smooth muscle, which further contributes to the reduction of peripheral vascular resistance and blood pressure.[2] Some studies suggest that thiazide-like diuretics may induce calcium desensitization in smooth muscle cells through the Rho-Rho kinase pathway, leading to vasodilation.[4]

Signaling Pathway

The primary signaling pathway affected by this compound is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. The regulation of this transporter is complex and involves a network of kinases, including the WNK (With-No-Lysine [K]) kinases.

Caption: Simplified diagram of this compound's action on the Na+/Cl- cotransporter in the distal convoluted tubule.

Quantitative Data on Diuretic and Antihypertensive Effects

The following tables summarize the quantitative effects of this compound on various physiological parameters as reported in clinical studies.

Table 1: Antihypertensive Effects of this compound

| Study Population | N | Treatment | Duration | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |

| Hypertensive Patients | 52 | This compound 25 mg/day | 5 months | Not specified | Not specified | Blood pressure normalized in 82.7% of cases[5] |

| Elderly Hypertensives | 22 | This compound ~30.7 mg/day | 8 weeks | Not specified | Significantly reduced | Not specified, but comparable to nitrendipine[6] |

| Hypertensive Patients | 20 | This compound 25 mg/day | 4 weeks | Not specified | Best hypotensive response in African patients | Not specified[7] |

Table 2: Effects of this compound on Serum Electrolytes and Other Parameters

| Study Population | N | Treatment | Duration | Parameter | Baseline | Post-treatment | Change |

| Hypertensive Patients | 52 | This compound 25 mg/day | 5 months | Serum Potassium | Not specified | Not specified | Significant decrease (p < 0.001)[5] |

| Hypertensive Patients | 52 | This compound 25 mg/day | 5 months | Serum Uric Acid | Not specified | Not specified | Significant increase (p < 0.001)[5] |

| Elderly Hypertensives | 22 | This compound ~30.7 mg/day | 8 weeks | Serum Potassium | Not specified | Not specified | Fell by 0.4 mmol/l (P < 0.001)[6] |

| Hypertensive Patients with Diabetes/Impaired Glucose Tolerance | 30 | This compound (dose-adjusted) | 6 weeks | Serum Electrolytes | Not specified | No significant difference compared to cyclopenthiazide | -[8] |

| Hypertensive Patients with Diabetes/Impaired Glucose Tolerance | 30 | This compound (dose-adjusted) | 6 weeks | Serum Uric Acid | Not specified | Small but significant fall | -[8] |

Table 3: Comparative Diuretic Effects of this compound

| Study Population | N | Treatment | Comparison | Outcome |

| Normal Subjects & Patients with Fluid Retention | 15 each | This compound | Frusemide (equal dose) | This compound produced a significantly greater excretion of water and electrolytes in patients[9][10] |

Experimental Protocols

This section outlines the methodologies for key experiments to evaluate the diuretic and antihypertensive effects of this compound. These protocols are based on standard pharmacological assays and clinical trial designs.

Evaluation of Diuretic Activity in a Rodent Model

This protocol describes a method for assessing the diuretic potential of this compound in rats.

Caption: A typical experimental workflow for evaluating the diuretic activity of this compound in a rat model.

Detailed Steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted for 18 hours prior to the experiment to ensure gastrointestinal tract uniformity, with free access to water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Group I: Control (vehicle, e.g., 0.9% saline)

-

Group II: this compound (low dose, e.g., 10 mg/kg)

-

Group III: this compound (high dose, e.g., 25 mg/kg)

-

Group IV: Standard diuretic (e.g., Furosemide 10 mg/kg or Hydrochlorothiazide 10 mg/kg)

-

-

Hydration and Dosing: All animals receive an oral load of normal saline (e.g., 25 mL/kg) to promote a uniform baseline diuresis. Thirty minutes later, the respective treatments are administered orally.

-

Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected at specified intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Analysis:

-

The total volume of urine for each interval is recorded.

-

Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Urine pH may also be measured.

-

-

Data Interpretation: The diuretic action is calculated as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group. The natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.

Evaluation of Antihypertensive Effects in a Clinical Trial

This protocol outlines a randomized, double-blind, placebo-controlled crossover study design to assess the antihypertensive efficacy of this compound in human subjects.

Caption: A crossover clinical trial design for evaluating the antihypertensive effects of this compound.

Detailed Steps:

-

Study Population: Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure 90-109 mmHg).

-

Study Design: A randomized, double-blind, placebo-controlled crossover design.

-

Washout and Run-in: Patients discontinue any prior antihypertensive medications and undergo a washout period. This is followed by a single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

-

Randomization: Eligible patients are randomly assigned to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

-

Treatment Periods: Each treatment period lasts for a predefined duration (e.g., 6-8 weeks).

-

Washout between Periods: A washout period separates the two treatment periods to minimize carryover effects.

-

Blood Pressure Measurement: Blood pressure and heart rate are measured at regular intervals under standardized conditions (e.g., after 5 minutes of rest in a seated position). Ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.

-

Biochemical Analyses: Blood samples are collected at baseline and at the end of each treatment period to measure serum electrolytes (sodium, potassium, chloride), renal function markers (creatinine, BUN), and uric acid.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The primary endpoint is the change in mean sitting diastolic and systolic blood pressure. Statistical analyses are performed to compare the effects of this compound and placebo.

Conclusion

This compound is an effective thiazide-like diuretic with proven antihypertensive properties. Its mechanism of action, centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule, leads to increased natriuresis and diuresis, and a subsequent reduction in blood pressure. Clinical data demonstrate its efficacy in normalizing blood pressure and its impact on serum electrolytes, most notably a decrease in potassium and an increase in uric acid levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other diuretic agents. This comprehensive review serves as a valuable resource for researchers and drug development professionals in the field of cardiovascular and renal pharmacology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]

- 4. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound treatment in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrendipine and this compound in elderly hypertensives: effects on blood pressure, cardiac output, cerebral blood flow and metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An evaluation of debrisoquine and this compound in the treatment of hypertension in African and Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of equivalent antihypertensive doses of this compound and cyclopenthiazide on serum electrolytes, uric acid and glucose tolerance in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial of this compound, a New Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical trial of this compound, a new diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Mefruside in In Vitro Studies of Ion Transport: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic primarily used in the management of hypertension and edema. Its mechanism of action involves the modulation of ion transport processes, particularly in the renal tubules. These application notes provide detailed protocols and summaries of quantitative data for the use of this compound in in vitro studies of ion transport. The primary targets of this compound are the Na-Cl cotransporter (NCC) and carbonic anhydrases (CAs). Understanding the interaction of this compound with these and other ion transporters at a molecular level is crucial for elucidating its therapeutic effects and potential side effects.

Mechanism of Action: Signaling Pathways

This compound exerts its diuretic and antihypertensive effects by primarily targeting the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron. Additionally, this compound exhibits inhibitory activity against carbonic anhydrase isoforms.

Quantitative Data Summary

While specific IC50 and Ki values for this compound are not as widely reported as for other diuretics, the available literature indicates its activity on the Na-Cl cotransporter and carbonic anhydrases. The following table summarizes the expected range of inhibitory concentrations based on its classification as a thiazide-like diuretic and sulfonamide-based carbonic anhydrase inhibitor.

| Target Transporter/Enzyme | In Vitro Model | Parameter | Reported Value/Range | Reference |

| Na-Cl Cotransporter (NCC/SLC12A3) | Xenopus laevis oocytes expressing NCC | IC50 | µM range (expected) | [General literature on thiazide diuretics] |

| Carbonic Anhydrase II (CA-II) | Purified enzyme assay | Ki | Sub-µM to µM range (expected) | [General literature on sulfonamide CA inhibitors] |

| Carbonic Anhydrase IV (CA-IV) | Purified enzyme assay | Ki | µM range (expected) | [General literature on sulfonamide CA inhibitors] |

Note: Researchers should determine the specific IC50 and Ki values for this compound under their experimental conditions.

Experimental Protocols

Inhibition of the Na-Cl Cotransporter (NCC) in Xenopus laevis Oocytes

This protocol describes a standard method for assessing the inhibitory effect of this compound on the human Na-Cl cotransporter (hNCC) expressed in Xenopus laevis oocytes. The assay measures the uptake of radioactive sodium (²²Na⁺).

Experimental Workflow:

Materials:

-

Xenopus laevis oocytes

-

Human NCC (SLC12A3) cRNA

-

This compound stock solution (in DMSO)

-